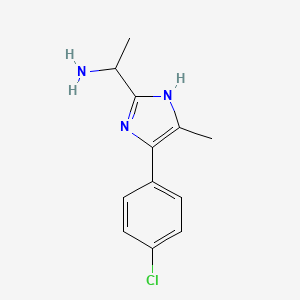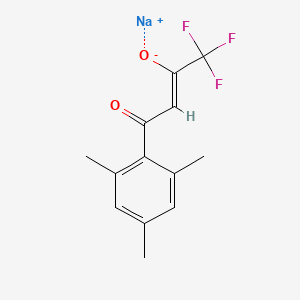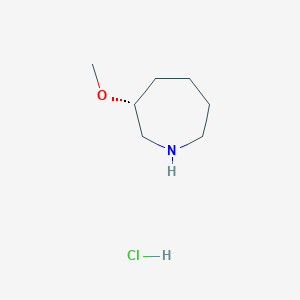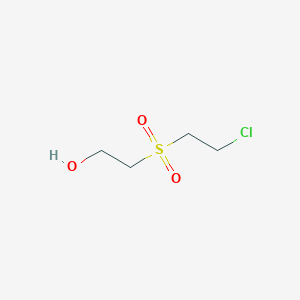
2-((2-Chloroethyl)sulfonyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Chloroethyl)sulfonyl)ethan-1-ol is an organic compound with the molecular formula C4H9ClO3S. It is a colorless to pale yellow liquid that is soluble in organic solvents but not in water. This compound is known for its reactivity due to the presence of both a chloroethyl group and a sulfonyl group, making it useful in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloroethyl)sulfonyl)ethan-1-ol typically involves the reaction of 2-chloroethanol with sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2-chloroethanol+sulfur trioxide→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Chloroethyl)sulfonyl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The sulfonyl group can be reduced to form sulfides or thiols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of substituted ethanols, such as 2-((2-azidoethyl)sulfonyl)ethan-1-ol.
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of sulfides or thiols.
Aplicaciones Científicas De Investigación
2-((2-Chloroethyl)sulfonyl)ethan-1-ol has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of 2-((2-Chloroethyl)sulfonyl)ethan-1-ol involves its reactivity with nucleophiles and electrophiles. The chloroethyl group acts as a leaving group, allowing the sulfonyl group to participate in various chemical reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function.
Comparación Con Compuestos Similares
Similar Compounds
2-((2-Chloroethyl)sulfanyl)ethan-1-ol: Similar structure but contains a sulfanyl group instead of a sulfonyl group.
2-((2-Chloroethyl)sulfonyl)ethoxyethanamine: Contains an ethoxyethanamine group, making it more hydrophilic.
Uniqueness
2-((2-Chloroethyl)sulfonyl)ethan-1-ol is unique due to its combination of a chloroethyl group and a sulfonyl group, which provides a balance of reactivity and stability. This makes it a versatile reagent in various chemical and industrial applications.
Propiedades
IUPAC Name |
2-(2-chloroethylsulfonyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO3S/c5-1-3-9(7,8)4-2-6/h6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNPGEXKAVUJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

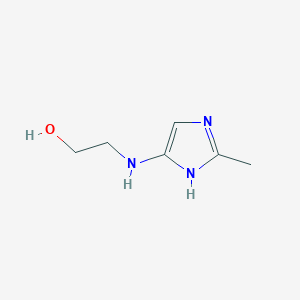
![2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine](/img/structure/B12831240.png)


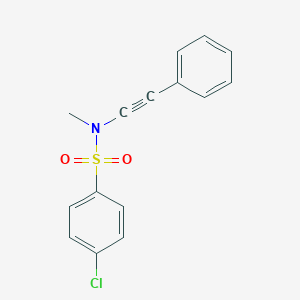
![({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride](/img/structure/B12831253.png)


